molecular formula C10H17NO2 B13337066 3-(3-Hydroxycyclopentyl)-N,N-dimethylacrylamide

3-(3-Hydroxycyclopentyl)-N,N-dimethylacrylamide

Cat. No.: B13337066
M. Wt: 183.25 g/mol
InChI Key: YFIWMUPNIMPKGN-GQCTYLIASA-N
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Description

3-(3-Hydroxycyclopentyl)-N,N-dimethylacrylamide is an organic compound that features a cyclopentane ring substituted with a hydroxy group and an acrylamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Hydroxycyclopentyl)-N,N-dimethylacrylamide typically involves the reaction of 3-hydroxycyclopentanone with N,N-dimethylacrylamide under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process may include steps such as purification through distillation or recrystallization to achieve the desired quality for commercial use.

Chemical Reactions Analysis

Types of Reactions

3-(3-Hydroxycyclopentyl)-N,N-dimethylacrylamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The acrylamide moiety can be reduced to form the corresponding amine.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: 3-(3-Oxocyclopentyl)-N,N-dimethylacrylamide.

    Reduction: 3-(3-Hydroxycyclopentyl)-N,N-dimethylpropylamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3-Hydroxycyclopentyl)-N,N-dimethylacrylamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Hydroxycyclopentyl)-N,N-dimethylacrylamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the acrylamide moiety can participate in various chemical reactions. These interactions can influence biological pathways and result in specific effects.

Comparison with Similar Compounds

Similar Compounds

    3-(3-Hydroxycyclopentyl)acrylamide: Lacks the N,N-dimethyl substitution.

    3-(3-Hydroxycyclopentyl)-N-methylacrylamide: Contains only one methyl group on the nitrogen.

    3-(3-Hydroxycyclopentyl)-N,N-diethylacrylamide: Contains ethyl groups instead of methyl groups.

Uniqueness

3-(3-Hydroxycyclopentyl)-N,N-dimethylacrylamide is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

IUPAC Name

(E)-3-(3-hydroxycyclopentyl)-N,N-dimethylprop-2-enamide

InChI

InChI=1S/C10H17NO2/c1-11(2)10(13)6-4-8-3-5-9(12)7-8/h4,6,8-9,12H,3,5,7H2,1-2H3/b6-4+

InChI Key

YFIWMUPNIMPKGN-GQCTYLIASA-N

Isomeric SMILES

CN(C)C(=O)/C=C/C1CCC(C1)O

Canonical SMILES

CN(C)C(=O)C=CC1CCC(C1)O

Origin of Product

United States

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